molecular formula C17H14FN3O3 B5009672 2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide

2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B5009672
M. Wt: 327.31 g/mol
InChI Key: UGFZJZSATQDFGQ-UHFFFAOYSA-N
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Description

2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-fluorobenzohydrazide with ethyl chloroacetate in the presence of a base such as sodium ethoxide to form the intermediate ethyl 2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate. This intermediate is then reacted with 4-methoxyaniline under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced heterocyclic compounds.

Scientific Research Applications

2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide
  • 2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide
  • 2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide imparts unique properties to the compound, such as increased lipophilicity and potential for enhanced biological activity. The methoxyphenyl group also contributes to its distinct chemical and biological characteristics, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c1-23-12-8-6-11(7-9-12)19-16(22)10-15-20-17(24-21-15)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFZJZSATQDFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=NOC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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